molecular formula C8H10IN3O2 B2952104 2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide CAS No. 677749-37-0

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide

Cat. No.: B2952104
CAS No.: 677749-37-0
M. Wt: 307.091
InChI Key: ZBZIGBBTAMRHMV-UHFFFAOYSA-N
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Description

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with two methyl groups at positions 2 and 6, an iodine atom at position 5, and an acetamide-linked oxy group at position 4 (Figure 1). The pyrimidine core provides a planar heterocyclic scaffold, while the iodine substituent contributes to its molecular weight (MW ≈ 335.1 g/mol) and lipophilicity (predicted logP ≈ 1.8).

Properties

IUPAC Name

2-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O2/c1-4-7(9)8(12-5(2)11-4)14-3-6(10)13/h3H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZIGBBTAMRHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-iodo-2,6-dimethylpyrimidine, which is then reacted with chloroacetic acid to form the intermediate compound.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions of pyrimidine derivatives with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The iodine atom and other functional groups in the compound contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in heterocyclic cores, substituents, and stereochemistry. Key examples include:

Pyridine vs. Pyrimidine Derivatives

  • N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (): Replaces the pyrimidine ring with a pyridine ring. Molecular weight is slightly lower (~306.1 g/mol) due to the simpler ring structure.

Substituent Variations

  • (R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (): These compounds feature a phenoxyacetamide group instead of the pyrimidinyloxy moiety. The bulky 2,6-dimethylphenoxy group increases steric hindrance and lipophilicity (logP ≈ 3.2), which may enhance membrane permeability but reduce solubility.

Stereochemical Complexity

  • Compounds in exhibit defined stereocenters (e.g., 2R,4R,5S configurations), enabling precise 3D interactions with chiral targets. In contrast, 2-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]acetamide lacks stereocenters, simplifying synthesis but limiting enantioselective binding opportunities.

Data Table: Structural and Hypothesized Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Notable Features
This compound Pyrimidine Iodo, methyl, acetamide 335.1 1.8 Halogen bonding, planar heterocycle
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Pyridine Iodo, hydroxy, acetamide 306.1 1.2 Reduced aromaticity, single nitrogen
(R/S)-Phenoxyacetamide derivatives () Hexane backbone Dimethylphenoxy, stereocenters ~650–700 3.2 High steric bulk, chiral recognition

Research Findings and Limitations

  • Halogen Effects : The iodine atom in the target compound may enhance binding to proteins via halogen bonds, as observed in other iodinated pharmaceuticals .
  • Solubility vs. Permeability: Methyl and iodine substituents balance lipophilicity, though exact solubility data are unavailable. Phenoxy analogs () likely face solubility challenges due to higher logP values.
  • Synthetic Accessibility : The absence of stereocenters simplifies the synthesis of this compound compared to stereochemically complex analogs .

Limitations: Direct biological activity data (e.g., IC₅₀, toxicity) are absent in the provided evidence. Comparisons rely on structural inferences and established principles of medicinal chemistry.

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